4-Chloro-2,6-dinitrotoluène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

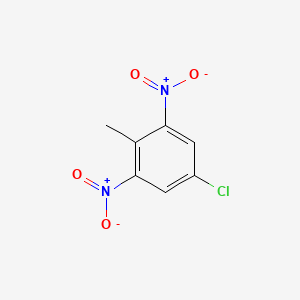

4-Chloro-2,6-dinitrotoluene is an organic compound with the molecular formula C7H5ClN2O4. It is a derivative of toluene, where two nitro groups and one chlorine atom are substituted on the benzene ring. This compound is known for its applications in the production of dyes, explosives, and as an intermediate in organic synthesis.

Applications De Recherche Scientifique

4-Chloro-2,6-dinitrotoluene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: Research on its biological activity and potential use in drug development.

Medicine: Investigated for its potential use in the synthesis of medicinal compounds.

Industry: Utilized in the production of explosives and as a precursor for other chemical compounds.

Mécanisme D'action

Target of Action

4-Chloro-2,6-dinitrotoluene is a chemical compound that primarily targets the nitration process in chemical reactions . It is an important intermediate in the production of other compounds, such as tricyclic indole-2-carboxylic acids, which are potential NMDA-glycine antagonists .

Mode of Action

The compound interacts with its targets through a process known as nitration. Nitration is a fundamental chemical reaction where a nitro group is added to a molecule. In the case of 4-Chloro-2,6-dinitrotoluene, it can be produced simultaneously with 2,4-dinitrotoluene through the nitration of o-nitrotoluene . The reaction rate increases with the mass fraction of H2SO4, but decreases when the H2SO4 mass fraction reaches a certain value .

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-2,6-dinitrotoluene involve the nitration of aromatic compounds. The compound plays a role in the nitration of o-nitrotoluene, which can produce 2,4-dinitrotoluene and 2,6-dinitrotoluene simultaneously . This reaction is also a common side-reaction in the process of toluene mononitration . The pathways for 2,4-dinitrotoluene and nitrobenzene provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .

Pharmacokinetics

The compound’s molecular weight of 217567 suggests that it may have significant bioavailability

Result of Action

The result of the action of 4-Chloro-2,6-dinitrotoluene is the production of other compounds through nitration. For example, it is the starting reagent for the synthesis of tricyclic indole-2-carboxylic acids . These acids are potential NMDA-glycine antagonists, which could have significant implications in neuroscience and pharmacology .

Action Environment

The action of 4-Chloro-2,6-dinitrotoluene is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the observed reaction rate of the nitration process will increase with increasing H2SO4 mass fraction . When the h2so4 mass fraction increases to a certain value, the observed reaction rate decreases . This suggests that the compound’s action, efficacy, and stability are sensitive to changes in its environment.

Analyse Biochimique

Biochemical Properties

4-Chloro-2,6-dinitrotoluene is known to interact with certain enzymes and proteins. For instance, it is the starting reagent for the synthesis of tricyclic indole-2-carboxylic acids, which are potential NMDA-glycine antagonists . This suggests that 4-Chloro-2,6-dinitrotoluene may interact with enzymes involved in the synthesis of these compounds.

Cellular Effects

Related compounds such as 2,4-dinitrotoluene and 2,6-dinitrotoluene have been shown to affect the nervous system and the blood when exposed to high levels

Molecular Mechanism

It is known that the compound can be used in the synthesis of tricyclic indole-2-carboxylic acids, which are potential NMDA-glycine antagonists . This suggests that 4-Chloro-2,6-dinitrotoluene may exert its effects through interactions with these biomolecules.

Temporal Effects in Laboratory Settings

The temporal effects of 4-Chloro-2,6-dinitrotoluene in laboratory settings are not well-documented. Related compounds such as 2,4-dinitrotoluene and 2,6-dinitrotoluene have been studied extensively. For example, 2,4-dinitrotoluene has been shown to have neurotoxic and hematologic effects .

Dosage Effects in Animal Models

The effects of 2,4-dinitrotoluene and 2,6-dinitrotoluene, compounds related to 4-Chloro-2,6-dinitrotoluene, have been studied in animal models. For instance, a study in dogs found a lowest-observed-adverse-effect level (LOAEL) of 1.5 mg/kg/day and a no-observed-adverse-effect level (NOAEL) of 0.2 mg/kg/day .

Metabolic Pathways

Studies on related compounds such as 2,4-dinitrotoluene and 2,6-dinitrotoluene suggest that these compounds are metabolized through a series of two-electron transfers, yielding nitroso, hydroxylamine, and amino derivatives of the original molecule .

Transport and Distribution

Related compounds such as 2,4-dinitrotoluene and 2,6-dinitrotoluene are known to be semivolatile organic compounds (SVOCs) with very similar physical characteristics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-dinitrotoluene can be synthesized through the nitration of 4-chlorotoluene. The process involves the use of a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and decomposition.

Industrial Production Methods: In industrial settings, the nitration process is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The nitrating mixture is added slowly to the 4-chlorotoluene under controlled conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or distillation.

Types of Reactions:

Reduction: 4-Chloro-2,6-dinitrotoluene can undergo reduction reactions to form 4-chloro-2,6-diaminotoluene. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The nitro groups in 4-Chloro-2,6-dinitrotoluene can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reaction with sodium methoxide can replace a nitro group with a methoxy group.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

Substitution: Sodium methoxide, methanol as a solvent.

Major Products:

Reduction: 4-Chloro-2,6-diaminotoluene.

Substitution: 4-Chloro-2-methoxy-6-nitrotoluene.

Comparaison Avec Des Composés Similaires

- 2,4-Dinitrotoluene

- 2,6-Dinitrotoluene

- 4-Chloro-2-nitrotoluene

These compounds are used in similar applications but may have different reactivity and properties due to their structural differences.

Activité Biologique

4-Chloro-2,6-dinitrotoluene (4-Cl-2,6-DNT) is a nitroaromatic compound that has garnered attention due to its biological activity and potential environmental impacts. This article reviews the current understanding of its biological effects, degradation pathways, and implications for human health and the environment.

Chemical Structure and Properties

4-Chloro-2,6-dinitrotoluene is characterized by the presence of two nitro groups and a chlorine atom on a toluene ring. Its molecular formula is C7H5ClN2O4 with a molecular weight of approximately 217.57 g/mol . The compound is primarily synthesized through the nitration of chlorotoluene and is used as an intermediate in various chemical processes, including the production of explosives and pharmaceuticals .

Biological Activity

Toxicological Effects

Research indicates that 4-Cl-2,6-DNT exhibits significant toxicity in various biological systems. It has been shown to affect cellular viability and induce genotoxic effects in mammalian cells. In studies involving human neural progenitor cells, exposure to 4-Cl-2,6-DNT resulted in altered cell morphology and reduced proliferation rates at certain concentrations .

Metabolic Pathways

The metabolism of 4-Cl-2,6-DNT involves its reduction to less toxic derivatives. For instance, Pseudomonas species have been identified as capable of degrading nitroaromatic compounds, including 4-Cl-2,6-DNT, through reductive pathways that convert it into less harmful products . This metabolic process is crucial for bioremediation efforts aimed at detoxifying contaminated environments.

Case Studies

- Degradation by Pseudomonas spp. : A study demonstrated that specific strains of Pseudomonas could metabolize 4-Cl-2,6-DNT effectively. The degradation pathway involved the reduction of nitro groups to amino groups, leading to the formation of less toxic compounds such as 2-amino-4-chlorotoluene .

- Impact on Human Health : In toxicological assessments, exposure to 4-Cl-2,6-DNT has been associated with developmental toxicity in animal models. Notably, decreased fetal body weight and increased malformations were observed at specific dose levels . These findings raise concerns regarding its safety in industrial applications.

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the toxicity and degradation of 4-Cl-2,6-DNT:

- Nitration Mechanism : The compound participates in nitration reactions that can lead to the formation of various metabolites. This process is essential for understanding its reactivity and potential environmental impact .

- Biodegradation Pathways : The identification of specific bacterial strains capable of degrading 4-Cl-2,6-DNT highlights the potential for bioremediation strategies. These bacteria utilize enzymatic pathways to reduce nitro groups, thereby detoxifying the compound .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C7H5ClN2O4 |

| Molecular Weight | 217.57 g/mol |

| Toxicological Effects | Genotoxicity; developmental toxicity in animals |

| Biodegradation Agents | Pseudomonas spp., Rhodococcus spp. |

Propriétés

IUPAC Name |

5-chloro-2-methyl-1,3-dinitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPIENQOWOJEBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.